2-(Hexyloxy)ethanol 2-(Hexyloxy)ethanol
Brand Name: Vulcanchem
CAS No.: 31726-34-8
VCID: VC13336865
InChI: InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3
SMILES: CCCCCCOCCO
Molecular Formula: C8H18O2
C6H13OCH2CH2OH
C8H18O2
Molecular Weight: 146.23 g/mol

2-(Hexyloxy)ethanol

CAS No.: 31726-34-8

Cat. No.: VC13336865

Molecular Formula: C8H18O2
C6H13OCH2CH2OH
C8H18O2

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Hexyloxy)ethanol - 31726-34-8

Specification

CAS No. 31726-34-8
Molecular Formula C8H18O2
C6H13OCH2CH2OH
C8H18O2
Molecular Weight 146.23 g/mol
IUPAC Name 2-hexoxyethanol
Standard InChI InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3
Standard InChI Key UPGSWASWQBLSKZ-UHFFFAOYSA-N
SMILES CCCCCCOCCO
Canonical SMILES CCCCCCOCCO
Boiling Point 208 °C @ 760 MM HG
208.3 °C
Colorform WATER-WHITE LIQ
Flash Point 195 °F OC
81.7 °C c.c.
Melting Point -45.1 °C
-45 °C

Introduction

Chemical Identity and Physical Properties

2-(Hexyloxy)ethanol, also known as ethylene glycol monohexyl ether, is a colorless liquid with a molecular weight of 146.23 g/mol . Its structure consists of a hexyl group (C6H13O\text{C}_6\text{H}_{13}\text{O}) linked to an ethylene glycol moiety, imparting both hydrophilic and lipophilic properties. The compound’s physical characteristics are summarized below:

PropertyValueSource
CAS Number112-25-4
Density (20°C)0.888–0.9 g/cm³
Boiling Point206.3°C (760 mmHg)
Melting Point-45.1°C
Flash Point60.5–94°C
Vapor Pressure (20°C)23 hPa
Water Solubility9.46 g/L
LogP (Octanol-Water)1.97

The compound’s low volatility and high boiling point make it suitable for applications requiring prolonged solvent activity .

Synthesis and Production

2-(Hexyloxy)ethanol is synthesized through the reaction of ethylene oxide with 1-hexanol under controlled conditions. A representative method involves:

  • Reaction Setup: Combining 1-hexanol with a catalytic amount of base (e.g., sodium hydroxide) in an autoclave.

  • Ethylene Oxide Addition: Introducing ethylene oxide at elevated temperatures (150–200°C) and pressures (3–4 MPa) .

  • Purification: Distilling the crude product to isolate 2-(hexyloxy)ethanol, achieving yields exceeding 80%.

Alternative routes include the hydrogenolysis of acetals, as demonstrated in the synthesis of related glycol ethers . For example, 2-ethyl-1,3-dioxolane reacts with hydrogen over a palladium catalyst to produce 2-propoxyethanol with 82.6% selectivity .

Comparative Analysis with Related Glycol Ethers

CompoundChemical FormulaKey Differences
2-ButoxyethanolC6H14O2\text{C}_6\text{H}_{14}\text{O}_2Higher hemolytic toxicity
Ethylene Glycol Monomethyl EtherC3H8O2\text{C}_3\text{H}_8\text{O}_2Greater reproductive toxicity concerns

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